![molecular formula C7H6BrN3 B1380602 5-bromo-7-metil-7H-pirrolo[2,3-d]pirimidina CAS No. 1638761-56-4](/img/structure/B1380602.png)
5-bromo-7-metil-7H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a bromine atom at the 5-position and a methyl group at the 7-position. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol
Aplicaciones Científicas De Investigación
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Drug Discovery: The compound is explored for its potential as a multi-targeted kinase inhibitor and apoptosis inducer in cancer research.
Chemical Biology: It serves as a tool compound for studying various biological pathways and molecular targets.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the janus kinase 1 (jak1) enzyme .
Mode of Action
It is known that jak1 inhibitors prevent the activation of the jak-stat signaling pathway, which plays a crucial role in the immune response and cell growth .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway, given its potential role as a JAK1 inhibitor . This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis.
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Inhibition of the jak-stat pathway can lead to reduced inflammation and immune response, and can potentially halt the growth of certain types of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, the compound is recommended to be stored in a dry environment at 2-8°C .
Análisis Bioquímico
Biochemical Properties
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes, making 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine a potential candidate for targeted cancer therapies .
Cellular Effects
The effects of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by disrupting specific signaling pathways . Additionally, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can affect the expression of genes involved in cell cycle regulation, further contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with target biomolecules, such as kinases and other proteins involved in cell signaling. This binding can result in the inhibition or activation of these proteins, leading to downstream effects on cellular processes. For instance, the compound’s ability to inhibit kinases can prevent the phosphorylation of key signaling molecules, thereby disrupting the signaling cascade and affecting cell function .
Temporal Effects in Laboratory Settings
The temporal effects of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under specific storage conditions, such as being sealed in a dry environment at temperatures between 2-8°C . In in vitro and in vivo studies, the long-term exposure to 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has shown sustained effects on cellular processes, including prolonged inhibition of kinase activity and continued induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, there may be adverse effects, including toxicity and damage to normal tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and safety profile, making it crucial to understand its metabolic pathways for potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the body . Understanding the transport mechanisms and distribution patterns can help optimize the delivery of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine to target tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding the subcellular localization of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material. One common method involves the following steps :
Sonogashira Reaction: The 5-bromo-2,4-dichloropyrimidine undergoes a palladium-catalyzed Sonogashira coupling reaction with terminal alkynes to form an intermediate.
Tandem Cyclization: The intermediate then undergoes a tandem cyclization reaction using tetrabutylammonium fluoride to yield the desired pyrrolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira coupling reactions.
Tetrabutylammonium Fluoride: Used in tandem cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with an additional chlorine atom at the 4-position.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolopyrimidine core structure but have different substituents at various positions.
Uniqueness
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor and apoptosis inducer makes it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMVPJVZSROLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


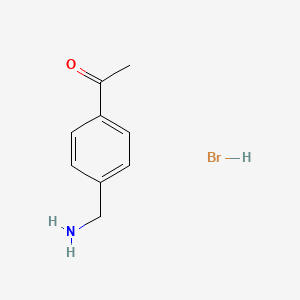
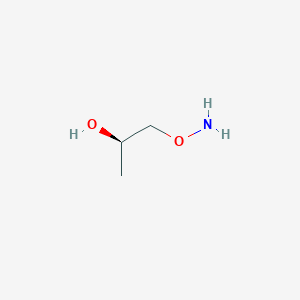
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
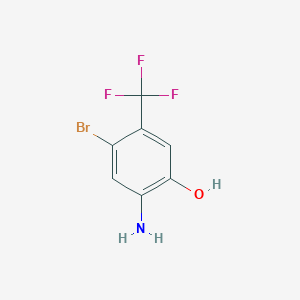

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
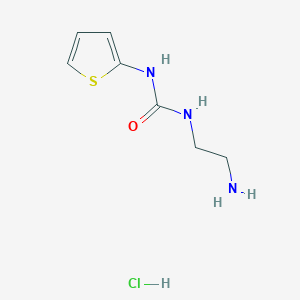
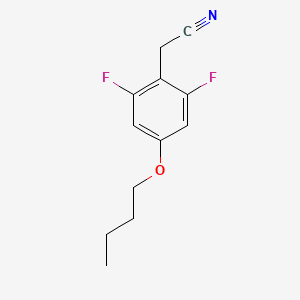
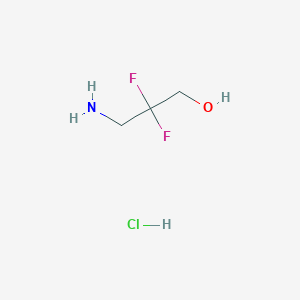

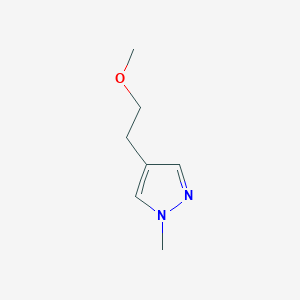
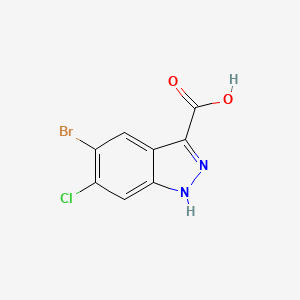
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)
![2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid](/img/structure/B1380542.png)
